Product packaging for 6-(3-Fluorophenyl)-6-oxohexanenitrile(Cat. No.:CAS No. 898767-21-0)

6-(3-Fluorophenyl)-6-oxohexanenitrile

Cat. No.: B1324212
CAS No.: 898767-21-0
M. Wt: 205.23 g/mol
InChI Key: MQZVCHPIZVFZJB-UHFFFAOYSA-N
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Description

General Context of Fluorinated Organic Compounds in Contemporary Chemical Synthesis

The introduction of fluorine into organic molecules is a cornerstone strategy in modern chemical synthesis, profoundly altering the parent compound's physical, chemical, and biological properties. numberanalytics.com The unique characteristics of the fluorine atom—its small size, high electronegativity, and the strength of the carbon-fluorine (C-F) bond—are responsible for these significant modifications. numberanalytics.comwikipedia.org The C-F bond is one of the strongest in organic chemistry, with an average bond energy of around 480 kJ/mol, which imparts high thermal and chemical stability to fluorinated compounds. wikipedia.org

This strategic incorporation of fluorine can enhance critical parameters such as metabolic stability, lipophilicity (the ability to dissolve in fats or lipids), and bioavailability. numberanalytics.comyoutube.com Consequently, organofluorine compounds are integral to numerous industries. It is estimated that approximately 20% of pharmaceuticals and 30-40% of agrochemicals are organic fluorinated compounds. alfa-chemistry.com Notable examples include the pharmaceutical fluoxetine (B1211875) and the agricultural fungicide epoxiconazole. wikipedia.orgalfa-chemistry.com In materials science, fluorine-containing polymers like polytetrafluoroethylene (Teflon) are valued for their high thermal stability and chemical resistance. wikipedia.orgacs.org The ability of fluorine to modulate electronic properties and stability makes it an invaluable tool for chemists designing molecules with enhanced performance and specific functions. youtube.comacs.org

Strategic Importance of Keto-Nitriles in Organic Synthesis and Functional Group Transformations

Keto-nitriles are a class of bifunctional organic compounds containing both a ketone (C=O) and a nitrile (-C≡N) group. This dual functionality makes them highly versatile and valuable intermediates in organic synthesis. numberanalytics.com The presence of two distinct reactive sites allows for a wide array of chemical transformations, enabling the construction of more complex molecular architectures.

The nitrile group can be hydrolyzed to form carboxylic acids or amides, reduced to primary amines, or reacted with organometallic reagents to produce ketones. numberanalytics.comlibretexts.org The ketone group, meanwhile, can undergo reduction to form alcohols or be involved in various carbon-carbon bond-forming reactions. The strategic placement of these two groups, as seen in γ-keto nitriles or δ-keto nitriles, allows them to be used in intramolecular reactions to synthesize heterocyclic compounds, such as chiral γ-lactones, which have a variety of biological uses. researchgate.net The synthesis of keto-nitriles can be achieved through several methods, including the photocatalytic intermolecular Stetter reaction involving aldehydes and acrylonitrile. researchgate.net Their role as precursors to a diverse range of functional groups solidifies their importance as building blocks in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals. numberanalytics.com

Overview of the Academic and Research Landscape Pertaining to 6-(3-Fluorophenyl)-6-oxohexanenitrile

This compound is a specific chemical entity that combines the features of both a fluorinated aromatic compound and a δ-keto-nitrile. While extensive academic studies focusing solely on this specific molecule are not widely present in the public literature, its structure suggests its primary role is as a specialized building block or intermediate in multi-step organic synthesis. Its commercial availability from various chemical suppliers supports its use in research and development. chemicalbook.comchemicalbook.com

The compound's structure is composed of a 3-fluorophenyl ketone attached to a five-carbon nitrile chain. This design allows synthetic chemists to introduce the 3-fluorophenyl moiety into a target molecule while the nitrile end of the chain remains available for further chemical modification. The fluorinated phenyl group can be used to enhance the biological activity or material properties of the final product, while the keto-nitrile portion serves as a versatile synthetic handle for constructing more complex structures. For instance, similar keto-nitrile structures are used as key intermediates in the synthesis of quinoline (B57606) inhibitors and statin precursors. google.comresearchgate.net

Below are the known chemical properties for this compound.

IdentifierValue
Chemical NameThis compound
CAS Number898767-21-0 chemicalbook.com
Molecular FormulaC12H12FNO chemicalbook.com
Molecular Weight205.23 g/mol chemicalbook.com
Predicted Boiling Point367.7±22.0 °C chemicalbook.com
Predicted Density1.111±0.06 g/cm³ chemicalbook.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H12FNO B1324212 6-(3-Fluorophenyl)-6-oxohexanenitrile CAS No. 898767-21-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-(3-fluorophenyl)-6-oxohexanenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12FNO/c13-11-6-4-5-10(9-11)12(15)7-2-1-3-8-14/h4-6,9H,1-3,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQZVCHPIZVFZJB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)F)C(=O)CCCCC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12FNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50642217
Record name 6-(3-Fluorophenyl)-6-oxohexanenitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50642217
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

205.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898767-21-0
Record name 3-Fluoro-ε-oxobenzenehexanenitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898767-21-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-(3-Fluorophenyl)-6-oxohexanenitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50642217
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Advanced Synthetic Methodologies for 6 3 Fluorophenyl 6 Oxohexanenitrile

Established Synthetic Pathways for 6-(3-Fluorophenyl)-6-oxohexanenitrile

Based on fundamental principles of organic synthesis, the most probable and established method for constructing the this compound scaffold is the Friedel-Crafts acylation . wikipedia.orgsigmaaldrich.commasterorganicchemistry.com This reaction is a cornerstone of electrophilic aromatic substitution, designed to attach an acyl group to an aromatic ring. wikipedia.orglibretexts.org

The proposed pathway involves the reaction of 3-fluorobenzene with an acylating agent derived from adipic acid, specifically 6-chloro-6-oxohexanenitrile (also known as 5-cyanopentanoyl chloride). The reaction is typically conducted in the presence of a strong Lewis acid catalyst, such as aluminum chloride (AlCl₃). sigmaaldrich.commasterorganicchemistry.com

The mechanism proceeds in several steps:

Formation of the Acylium Ion: The Lewis acid catalyst (e.g., AlCl₃) coordinates to the chlorine atom of 6-chloro-6-oxohexanenitrile, making it a better leaving group. This facilitates the formation of a resonance-stabilized acylium ion, which acts as the electrophile. sigmaaldrich.com

Electrophilic Attack: The electron-rich π-system of the 3-fluorobenzene ring attacks the electrophilic carbon of the acylium ion. This step forms a new carbon-carbon bond and a carbocation intermediate known as an arenium ion or sigma complex. libretexts.org

Deprotonation and Aromaticity Restoration: A base (typically the [AlCl₄]⁻ complex formed in the first step) removes a proton from the carbon atom bearing the new acyl group, restoring the aromaticity of the ring and regenerating the Lewis acid catalyst. libretexts.org

The fluorine atom on the benzene (B151609) ring is a deactivating substituent but directs incoming electrophiles to the ortho and para positions. However, due to steric hindrance from the fluorine atom and the acyl group, the primary product of the acylation of 3-fluorobenzene is expected to be the para-substituted isomer, with some ortho-substitution possible. To obtain the desired meta-substituted product, this compound, the orientation would be dictated by the starting material, fluorobenzene (B45895), which directs acylation primarily to the position para to the fluorine atom. The synthesis of the specific 3-fluoro isomer would likely involve a different strategy or starting material not readily apparent from standard Friedel-Crafts directing rules, or separation from an isomeric mixture.

The necessary precursor, 6-chloro-6-oxohexanenitrile, can be prepared from adipic acid monomethyl ester or similar derivatives through standard methods involving conversion to the acid chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride.

Catalytic Approaches in the Synthesis of this compound

Modern synthetic chemistry emphasizes the use of catalysts to improve efficiency, selectivity, and environmental performance.

The traditional Friedel-Crafts acylation heavily relies on stoichiometric amounts of Lewis acid catalysts like AlCl₃ or FeCl₃, which generate significant waste. researchgate.net Modern advancements have focused on developing catalytic systems that are more efficient and recyclable.

Lewis Acid Catalysis: While AlCl₃ is common, other transition metal-based Lewis acids have been employed. Catalytic amounts of metal triflates, such as scandium(III) triflate (Sc(OTf)₃) or bismuth(III) triflate (Bi(OTf)₃), are effective for acylating aromatic compounds, including deactivated ones like fluorobenzene. researchgate.net These catalysts are often more tolerant to moisture and can sometimes be recovered and reused, offering a greener alternative to traditional methods.

Palladium Catalysis: Although less common for direct acylation, palladium catalysts are pivotal in modern carbon-carbon bond formation. A potential, albeit more complex, pathway could involve a cross-coupling reaction. For instance, a palladium-catalyzed process could couple a 3-fluorophenyl organometallic reagent with the 6-chloro-6-oxohexanenitrile precursor. Palladium is also widely used for the synthesis of aryl nitriles from aryl halides, though this applies to the direct attachment of a nitrile to the ring rather than the specific structure of the target molecule. chemicalbook.com

The following table summarizes various catalytic systems used in Friedel-Crafts type reactions.

Catalyst SystemAcylating AgentAromatic SubstrateKey Advantages
Aluminum Chloride (AlCl₃) Acyl Halides, AnhydridesBenzene, TolueneHigh reactivity, well-established
Iron(III) Chloride (FeCl₃) Acyl HalidesBenzene, Activated ArenesLower cost than AlCl₃, effective
Rare Earth Triflates (e.g., Sc(OTf)₃, La(OTf)₃) Acyl Halides, AnhydridesFluorobenzene, ChlorobenzeneCatalytic amounts, reusable, water-tolerant
Zeolites (Solid Acids) Acetic Anhydride (B1165640)Anisole, VeratroleHeterogeneous, recyclable, shape-selective

This table is generated based on data for analogous Friedel-Crafts acylation reactions.

Biocatalysis utilizes enzymes to perform chemical transformations with high selectivity and under mild conditions. While there are no specific reports on the biocatalytic synthesis of this compound, the field offers potential future pathways.

Enzymes such as aldolases and lipases are used in the synthesis of complex fluorinated compounds. libretexts.org For instance, engineered enzymes can catalyze the formation of carbon-carbon bonds or perform highly selective reductions. libretexts.org A hypothetical biocatalytic route might involve an enzymatic acylation or a multi-enzyme cascade to build the molecule from simpler precursors. The primary advantage would be the potential for high enantioselectivity if a chiral center were desired, and significantly milder, environmentally friendly reaction conditions (aqueous media, ambient temperature).

Organocatalysis uses small organic molecules to catalyze reactions. While powerful for many transformations, its application to Friedel-Crafts acylation of simple arenes is less common compared to transition metal catalysis. Strong Brønsted acids, such as triflic acid, can catalyze the reaction, but these are often required in significant amounts. The development of highly efficient, truly catalytic organocatalytic methods for this specific type of electrophilic aromatic substitution remains an area of ongoing research.

Integration of Green Chemistry Principles in this compound Synthesis

Green chemistry focuses on designing chemical processes that reduce or eliminate the use and generation of hazardous substances.

Atom economy is a key metric in green chemistry that measures the efficiency of a reaction by calculating the proportion of reactant atoms that are incorporated into the final desired product.

For the proposed Friedel-Crafts synthesis of this compound:

Reaction: C₆H₅F + ClOC(CH₂)₄CN → C₁₂H₁₂FNO + HCl

Molecular Weights:

3-Fluorobenzene (C₆H₅F): 96.10 g/mol

6-Chloro-6-oxohexanenitrile (C₆H₁₀ClNO): 147.59 g/mol

this compound (C₁₂H₁₂FNO): 205.23 g/mol

Hydrogen Chloride (HCl): 36.46 g/mol

Atom Economy Calculation:

The following table details the atom economy for this proposed pathway.

ReactantFormulaMolecular Weight ( g/mol )ProductFormulaMolecular Weight ( g/mol )
3-FluorobenzeneC₆H₅F96.10Desired Product C₁₂H₁₂FNO 205.23
6-Chloro-6-oxohexanenitrileC₆H₁₀ClNO147.59Byproduct HCl 36.46
Total Reactants 243.69 Total Products 243.69

While an atom economy of 84.2% is relatively high, the traditional Friedel-Crafts reaction generates significant non-stoichiometric waste. The Lewis acid catalyst (e.g., AlCl₃) is used in excess and is quenched during workup, producing large volumes of acidic aqueous waste. Furthermore, the use of organic solvents contributes to volatile organic compound (VOC) emissions.

Strategies to minimize waste and improve the green profile of this synthesis include:

Catalyst Choice: Using recyclable, solid acid catalysts like zeolites or reusable metal triflates can eliminate the waste from quenching stoichiometric Lewis acids.

Solvent-Free Conditions: Performing the reaction under solvent-free or "neat" conditions, where possible, dramatically reduces solvent waste.

Byproduct Management: The HCl byproduct must be neutralized, but in an industrial setting, it could potentially be captured and utilized elsewhere.

By adopting these modern approaches, the synthesis of this compound can be aligned more closely with the principles of sustainable and efficient chemical manufacturing.

Sustainable Solvent Selection and Auxiliary Substance Reduction

The selection of solvents is a critical factor in the development of sustainable chemical processes, as they often constitute the largest mass component of a reaction mixture and are major contributors to waste and environmental impact. ubc.cascienceopen.com The principles of green chemistry guide the replacement of hazardous solvents with safer, more environmentally benign alternatives. scribd.com For the synthesis of this compound, a hypothetical reaction pathway, such as the Friedel-Crafts acylation of fluorobenzene with a derivative of adiponitrile, followed by further transformations, would traditionally use solvents like dichloromethane (B109758) (DCM), 1,2-dichloroethane (B1671644) (DCE), or nitromethane. However, these are often classified as undesirable due to their toxicity and environmental persistence. researchgate.net

A sustainable approach necessitates the consideration of solvents with better environmental, health, and safety (EHS) profiles. Solvent selection guides, such as those developed by major pharmaceutical companies, rank solvents based on these criteria. ubc.caresearchgate.net For the synthesis of this compound, greener alternatives could include anisole, sulfolane, or cyclic carbonates. Additionally, bio-derived solvents like 2-methyltetrahydrofuran (B130290) (2-MeTHF) and cyclopentyl methyl ether (CPME) are increasingly considered as viable substitutes for chlorinated solvents and ethers like THF and dioxane. rsc.org The reduction of auxiliary substances also involves minimizing the use of reagents and catalysts, and opting for catalytic rather than stoichiometric approaches where possible.

Below is a comparative table of traditional vs. sustainable solvents for a potential synthesis of this compound, based on generalized green chemistry solvent selection guides.

Interactive Data Table: Solvent Selection

Solvent Traditional/Sustainable Key Considerations Potential Application in Synthesis
Dichloromethane (DCM) Traditional Carcinogenicity, high volatility, environmental persistence. Friedel-Crafts acylation, extractions.
1,2-Dichloroethane (DCE) Traditional High toxicity, environmental hazard. Friedel-Crafts acylation.
Nitromethane Traditional Explosive potential, toxicity. Friedel-Crafts acylation.
Anisole Sustainable Higher boiling point, lower toxicity than chlorinated solvents. Friedel-Crafts acylation.
Sulfolane Sustainable High boiling point, polar aprotic, but can be difficult to remove. Nucleophilic substitution reactions.
2-Methyltetrahydrofuran (2-MeTHF) Sustainable Bio-derived, higher boiling point and lower miscibility with water than THF. Grignard reactions, extractions.

Energy Efficiency in Reaction Design

Energy consumption is a significant aspect of the sustainability of a chemical process. Designing energy-efficient reactions involves several strategies. One key approach is the use of catalysis, which can lower the activation energy of a reaction, allowing it to proceed at lower temperatures and pressures. For the synthesis of this compound, employing a highly active and selective catalyst for the key bond-forming steps could significantly reduce energy inputs.

Another strategy is the intensification of reaction conditions, for example, through the use of microwave irradiation or flow chemistry. Microwave-assisted synthesis can dramatically reduce reaction times from hours to minutes, thereby saving a considerable amount of energy. Flow reactors, by virtue of their high surface-area-to-volume ratio, allow for better heat transfer and more precise temperature control, leading to improved energy efficiency and safety. The concept of "telescoping" reactions, where multiple synthetic steps are combined into a single, continuous process without the isolation of intermediates, also contributes to energy efficiency by eliminating the need for separate heating, cooling, and purification steps for each intermediate. scienceopen.com

Utilization of Renewable Feedstocks

The transition from fossil fuel-based feedstocks to renewable, bio-based starting materials is a cornerstone of sustainable chemistry. nih.gov For a molecule like this compound, this presents a significant challenge, as it contains an aromatic ring, which is traditionally derived from petroleum. However, research is ongoing into the production of aromatic compounds from biomass. nih.gov For instance, lignin, a major component of lignocellulosic biomass, is a rich source of aromatic structures. nih.gov

The aliphatic chain of this compound could potentially be derived from renewable resources as well. Adipic acid, a precursor to adiponitrile, has been synthesized from glucose through biocatalytic routes. The nitrile functionality can also be introduced using reagents derived from renewable sources. While the complete synthesis of this compound from renewable feedstocks is not yet established, the principles of green chemistry encourage the exploration of such pathways to reduce the carbon footprint of the chemical industry.

Minimization of Derivatization and Protecting Group Strategies

In the context of this compound, the two main functional groups are the ketone and the nitrile. In many synthetic routes, the nitrile group is relatively robust and may not require protection. The ketone, however, could be susceptible to reaction under certain conditions, for example, in the presence of strong nucleophiles or reducing agents. A sustainable synthetic design would aim to choose reagents and reaction conditions that are chemoselective, targeting the desired functional group without affecting the other. For example, if a reduction is needed elsewhere in the molecule, a reagent could be chosen that selectively reduces one group while leaving the ketone and nitrile intact. By carefully planning the order of reactions and selecting highly selective reagents, the need for protection and deprotection steps can be minimized, leading to a more efficient and sustainable process.

Retrosynthetic Analysis of this compound

Retrosynthetic analysis is a technique used to plan the synthesis of a target molecule by working backward from the final product to simpler, commercially available starting materials. numberanalytics.com This process involves the "disconnection" of bonds to reveal potential precursors, known as synthons, and their corresponding real-world chemical equivalents. lkouniv.ac.in

For this compound, the most logical disconnections involve the carbon-carbon bonds adjacent to the carbonyl group and the carbon-nitrogen bond of the nitrile. Functional group interconversion (FGI) is also a key strategy, allowing for the conversion of one functional group into another to facilitate a particular disconnection or synthetic step. numberanalytics.com

Identification of Key Disconnections and Synthons

The primary disconnection for this compound is the bond between the carbonyl carbon and the aromatic ring. This disconnection corresponds to a Friedel-Crafts acylation reaction.

Disconnection 1 (C-C bond of the ketone): This breaks the molecule into two synthons: a 3-fluorobenzoyl cation and a 5-cyanopentyl anion.

The 3-fluorobenzoyl cation synthon can be synthetically realized as 3-fluorobenzoyl chloride or 3-fluorobenzoic acid .

The 5-cyanopentyl anion synthon can be synthetically realized as a Grignard reagent, such as 5-cyanopentylmagnesium bromide , or an organolithium reagent.

An alternative disconnection can be made at the C-C bond alpha to the nitrile group, which would correspond to a nucleophilic substitution reaction.

A further disconnection involves the nitrile group itself, which can be formed from a halide through nucleophilic substitution with a cyanide salt. This is an example of Functional Group Interconversion (FGI).

FGI and Disconnection 2 (C-CN bond): The nitrile can be considered as being derived from a primary alkyl halide. This leads to the precursor 6-bromo-1-(3-fluorophenyl)hexan-1-one, which could be formed by the Friedel-Crafts acylation of fluorobenzene with 6-bromohexanoyl chloride.

Below is a table summarizing the key disconnections and the corresponding synthons and synthetic equivalents.

Interactive Data Table: Retrosynthetic Disconnections

Disconnection Bond Cleaved Synthon 1 Synthetic Equivalent 1 Synthon 2 Synthetic Equivalent 2 Corresponding Reaction
1 Carbonyl C - Phenyl C 3-Fluorobenzoyl cation 3-Fluorobenzoyl chloride 5-Cyanopentyl anion 5-Cyanopentylmagnesium bromide Friedel-Crafts Acylation / Grignard Reaction

Strategic Functional Group Interconversions in Retrosynthetic Planning

Functional Group Interconversion (FGI) is a powerful tool in retrosynthesis that allows for the simplification of a target molecule by converting a functional group into another that is easier to introduce or that facilitates a key disconnection. youtube.com

In the retrosynthesis of this compound, a key FGI strategy would be to view the nitrile group as being derived from a more easily accessible functional group, such as a primary alcohol or an alkyl halide. ub.edu For instance, a retrosynthetic pathway might first construct the keto-alcohol, 1-(3-fluorophenyl)-6-hydroxyhexan-1-one. This alcohol can then be converted to the corresponding bromide, followed by nucleophilic substitution with a cyanide salt to yield the final nitrile product. This FGI strategy simplifies the synthesis by allowing for the use of starting materials that may be more readily available or that avoid potential side reactions associated with carrying the nitrile group through multiple steps.

Another potential FGI could involve the ketone. If a desired synthetic route is incompatible with the ketone functionality, it could be protected as a ketal, carried through the necessary steps, and then deprotected at a later stage. However, in line with the principles of minimizing derivatization, a more strategic approach would be to introduce the ketone at a late stage of the synthesis, for example, by the oxidation of a secondary alcohol. This would be a more atom-economical and efficient approach.

Considerations for Industrial Scale Synthesis and Process Optimization

The transition from laboratory-scale synthesis to industrial production of this compound necessitates a thorough evaluation of synthetic routes for efficiency, scalability, cost-effectiveness, and environmental impact. A plausible and industrially viable two-step approach is considered the most practical. This process begins with the Friedel-Crafts acylation of fluorobenzene with an appropriate adipic acid derivative, followed by the selective conversion of the terminal carboxylic acid group to a nitrile.

Step 1: Friedel-Crafts Acylation

The initial step involves the synthesis of the intermediate, 6-(3-fluorophenyl)-6-oxohexanoic acid, via a Friedel-Crafts acylation reaction. This involves reacting fluorobenzene with a suitable six-carbon acylating agent. For industrial applications, adipic anhydride is a preferred reactant over adipoyl chloride due to its lower cost, easier handling, and generation of less corrosive byproducts.

The choice of catalyst is critical in Friedel-Crafts acylation, influencing reaction rate, yield, and selectivity. While traditional Lewis acids like aluminum chloride (AlCl₃) are effective, their use on an industrial scale presents challenges, including the need for stoichiometric amounts, handling difficulties due to their moisture sensitivity, and the generation of significant corrosive waste streams. chemistryjournals.net Modern industrial processes favor the use of more sustainable and recyclable catalysts.

Catalyst TypeCatalyst ExampleAdvantages for Industrial ScaleDisadvantages for Industrial Scale
Traditional Lewis Acids Aluminum Chloride (AlCl₃)High reactivity, low costStoichiometric amounts required, corrosive waste, moisture sensitive
Solid Acid Catalysts Zeolites (e.g., H-Beta)Reusable, reduced waste, easy separationMay require higher temperatures, potential for lower activity
Rare Earth Metal Triflates Scandium Triflate (Sc(OTf)₃)High activity, water tolerant, recyclableHigh cost
Mineral Acids Trifluoromethanesulfonic Acid (TfOH)High catalytic activityCorrosive, difficult to recycle

Process optimization for this step focuses on several key parameters. Solvent selection is crucial; while traditional solvents like dichloromethane or nitrobenzene (B124822) are effective, a move towards solvent-free conditions or the use of greener solvents is preferable to reduce environmental impact and simplify product purification. sioc-journal.cn Reaction temperature is another critical factor that needs to be carefully controlled to ensure optimal reaction rates while minimizing the formation of impurities.

Post-reaction, the purification of 6-(3-fluorophenyl)-6-oxohexanoic acid is a significant consideration for industrial-scale production. This typically involves quenching the reaction mixture, followed by extraction and crystallization. The optimization of these purification steps is vital to achieve high purity of the intermediate, which is essential for the success of the subsequent nitrile formation step.

Step 2: Conversion of Carboxylic Acid to Nitrile

The second step is the conversion of the terminal carboxylic acid group of 6-(3-fluorophenyl)-6-oxohexanoic acid to the final nitrile product. This transformation must be highly selective to avoid reactions with the ketone functional group. Several methods for this conversion are available, each with its own set of advantages and disadvantages for industrial application.

One common industrial method involves the reaction of the carboxylic acid with ammonia (B1221849) over a solid catalyst at high temperatures. google.com This method is often cost-effective due to the low cost of ammonia, but the high temperatures required can lead to side reactions and require specialized equipment.

More modern approaches that operate under milder conditions are also being explored for industrial use. These include catalytic methods that can offer higher selectivity and efficiency.

Process optimization for the nitrile formation step focuses on maximizing the selectivity for the desired product while minimizing the formation of impurities. The choice of catalyst and reaction conditions is paramount. For example, in a high-temperature catalytic process, the catalyst's lifetime and resistance to deactivation are critical economic factors. In newer catalytic systems, the efficiency of catalyst recovery and reuse is a key consideration.

Purification of the final product, this compound, would likely involve distillation under reduced pressure or recrystallization to achieve the high purity required for its intended applications. The development of an efficient and robust purification protocol is a critical aspect of process optimization for industrial-scale synthesis.

Chemical Reactivity and Transformation Mechanisms of 6 3 Fluorophenyl 6 Oxohexanenitrile

Mechanistic Studies of Reactions Involving the Ketone Functionality

The ketone group, with its electrophilic carbonyl carbon, is a primary site for a variety of chemical transformations.

Nucleophilic Additions and Condensation Reactions

The carbonyl carbon of 6-(3-fluorophenyl)-6-oxohexanenitrile is susceptible to attack by nucleophiles. The general mechanism involves the addition of a nucleophile to the carbonyl carbon, leading to the formation of a tetrahedral intermediate. Subsequent protonation of the resulting alkoxide yields the corresponding alcohol.

Condensation reactions, such as the formation of imines or enamines, can also occur at the ketone functionality. These reactions are typically catalyzed by acid and involve the initial formation of a hemiaminal intermediate, which then dehydrates to form the final product. While specific studies on this compound are not extensively documented in publicly available literature, the reactivity is expected to follow these well-established mechanistic pathways for ketones.

Selective Reduction Chemistry of the Keto Group

The selective reduction of the keto group in this compound to a secondary alcohol, 6-(3-fluorophenyl)-6-hydroxyhexanenitrile, can be achieved using mild reducing agents. Sodium borohydride (B1222165) (NaBH₄) is a commonly employed reagent for this purpose due to its chemoselectivity for carbonyl groups over nitriles.

The mechanism of sodium borohydride reduction involves the transfer of a hydride ion (H⁻) from the borohydride complex to the electrophilic carbonyl carbon. This nucleophilic attack results in the formation of an alkoxide intermediate. Subsequent workup with a protic solvent, such as water or an alcohol, protonates the alkoxide to yield the final alcohol product. The general inertness of nitriles towards NaBH₄ allows for the selective transformation of the ketone.

Table 1: Selective Reduction of the Keto Group

Reagent Product Reaction Conditions
Sodium Borohydride (NaBH₄) 6-(3-Fluorophenyl)-6-hydroxyhexanenitrile Methanol or Ethanol, Room Temperature

Mechanistic Studies of Reactions Involving the Nitrile Functionality

The nitrile group, with its carbon-nitrogen triple bond, offers another avenue for chemical modification.

Hydrolysis and Derivatization Reactions of the Nitrile

The nitrile group of this compound can be hydrolyzed to a carboxylic acid, 6-(3-fluorophenyl)-6-oxohexanoic acid, under either acidic or basic conditions.

Acid-catalyzed hydrolysis proceeds via protonation of the nitrile nitrogen, which increases the electrophilicity of the carbon atom. A water molecule then acts as a nucleophile, attacking the carbon and, after a series of proton transfers, forming an amide intermediate. Further hydrolysis of the amide leads to the carboxylic acid and an ammonium (B1175870) ion.

Base-catalyzed hydrolysis involves the direct nucleophilic attack of a hydroxide (B78521) ion on the nitrile carbon. The resulting intermediate is protonated by water to form an imidic acid, which tautomerizes to an amide. Subsequent hydrolysis of the amide under basic conditions yields the carboxylate salt, which is then protonated in an acidic workup to give the carboxylic acid.

Table 2: Hydrolysis of the Nitrile Group

Conditions Intermediate Final Product
Acidic (e.g., H₃O⁺, heat) Amide 6-(3-Fluorophenyl)-6-oxohexanoic acid
Basic (e.g., NaOH, heat, then H₃O⁺) Amide 6-(3-Fluorophenyl)-6-oxohexanoic acid

Reductive Transformations of the Nitrile Group

The nitrile functionality can be reduced to a primary amine, 6-amino-1-(3-fluorophenyl)hexan-1-one, using strong reducing agents like lithium aluminum hydride (LiAlH₄). LiAlH₄ is a potent source of hydride ions and, unlike NaBH₄, is capable of reducing both nitriles and ketones.

The mechanism of nitrile reduction with LiAlH₄ involves the nucleophilic addition of a hydride ion to the electrophilic carbon of the nitrile, forming an imine anion intermediate. A second hydride transfer then reduces the imine anion to a diamide, which upon aqueous workup is protonated to yield the primary amine. When LiAlH₄ is used, the ketone group is typically also reduced to a hydroxyl group, leading to the formation of 6-amino-1-(3-fluorophenyl)hexan-1-ol. Selective reduction of the nitrile in the presence of the ketone is challenging and would require protection of the ketone group.

Table 3: Reductive Transformations of the Nitrile Group

Reagent Product
Lithium Aluminum Hydride (LiAlH₄) 6-Amino-1-(3-fluorophenyl)hexan-1-ol

Transformations Involving the Fluorophenyl Moiety

The 3-fluorophenyl group is generally stable under many reaction conditions. The fluorine atom is a deactivating, ortho-, para-directing substituent for electrophilic aromatic substitution due to its strong inductive electron-withdrawing effect and weaker resonance electron-donating effect. However, forcing conditions would be required to effect substitution on the aromatic ring, and such reactions are not commonly reported for this specific molecule.

Nucleophilic aromatic substitution of the fluorine atom is also unlikely under standard conditions, as the ring is not activated by strongly electron-withdrawing groups in positions ortho or para to the fluorine.

Intramolecular Cyclization and Rearrangement Reactions

The linear C6 chain containing both a ketone and a nitrile functional group makes this compound a prime candidate for intramolecular reactions.

Intramolecular Cyclization: The presence of a ketone and a nitrile separated by a four-carbon chain allows for potential cyclization reactions. One such possibility is the Thorpe-Ziegler reaction , where the α-carbon to the nitrile group is deprotonated by a strong base, and the resulting carbanion attacks the carbonyl carbon of the ketone. This would lead to the formation of a six-membered cyclic β-ketonitrile after hydrolysis and decarboxylation.

Rearrangement Reactions: The ketone functional group can undergo several classic rearrangement reactions after conversion to a suitable intermediate.

Baeyer-Villiger Oxidation: This reaction involves the oxidation of the ketone to an ester using a peroxy acid (e.g., m-CPBA). wiley-vch.de The migratory aptitude in this rearrangement is typically tertiary alkyl > secondary alkyl > phenyl > primary alkyl. wiley-vch.de For this compound, the migration of the 3-fluorophenyl group would compete with the migration of the alkyl chain. The electronic nature of the phenyl group, influenced by the fluorine, would affect its migratory ability, leading to the formation of an ester.

Beckmann Rearrangement: The ketone can first be converted to an oxime by reacting it with hydroxylamine. Treatment of the oxime with acid can then initiate a Beckmann rearrangement, where the group anti-periplanar to the hydroxyl group migrates to the nitrogen atom, forming an amide. masterorganicchemistry.com This would result in the formation of a substituted N-(3-fluorophenyl) amide.

Radical and Photochemical Transformations of this compound

Radical Transformations: The aliphatic portion of the molecule is susceptible to free-radical reactions. For instance, radical halogenation could occur at the methylene (B1212753) groups of the hexanenitrile (B147006) chain under UV light or with a radical initiator. The selectivity of this reaction would depend on the stability of the resulting radical intermediates.

Photochemical Transformations: The presence of two chromophores—the phenyl ketone and the nitrile group—suggests that the molecule can absorb light and undergo photochemical reactions. taylorfrancis.com For a photoreaction to occur, the compound must absorb light energy, typically at wavelengths longer than 290 nm from solar radiation. taylorfrancis.com

Norrish Type I Cleavage: Upon absorption of UV light, the excited ketone can undergo α-cleavage, breaking the bond between the carbonyl carbon and either the aromatic ring or the aliphatic chain. This generates two radical fragments that can then undergo further reactions like decarbonylation, recombination, or disproportionation.

Norrish Type II Cleavage: If a γ-hydrogen is available on the alkyl chain, the excited carbonyl group can abstract it via a six-membered cyclic transition state. This process leads to the formation of a biradical, which can then cleave to form an enol and an alkene or cyclize to form a cyclobutanol (B46151) derivative. In this compound, the γ-hydrogen is present on the third carbon of the chain, making this pathway feasible.

Theoretical and Computational Chemistry Studies of 6 3 Fluorophenyl 6 Oxohexanenitrile

Quantum Chemical Investigations (e.g., Density Functional Theory, Ab Initio Methods)

Quantum chemical investigations, particularly Density Functional Theory (DFT) and Ab Initio methods, are powerful tools for studying the properties of 6-(3-Fluorophenyl)-6-oxohexanenitrile. mdpi.comresearchgate.netnih.govnih.govarxiv.org These computational techniques allow for the detailed examination of the molecule's electronic structure and geometry.

Molecular Geometry Optimization and Electronic Structure Analysis

The initial step in computational analysis involves the optimization of the molecular geometry to find the most stable conformation of this compound. researchgate.netarxiv.org This process is typically carried out using DFT methods, such as B3LYP, in conjunction with a basis set like 6-311++G(d,p). mdpi.comresearchgate.net The optimization calculations determine the bond lengths, bond angles, and dihedral angles that correspond to the minimum energy structure of the molecule.

The electronic structure of this compound is also elucidated through these calculations. This includes the distribution of electron density, the molecular electrostatic potential (MEP), and the energies of the molecular orbitals. The MEP map is particularly useful for identifying the electron-rich and electron-deficient regions of the molecule, which are indicative of its reactive sites.

Illustrative Optimized Geometrical Parameters

Disclaimer: The following table contains representative data for a molecule of similar complexity and is for illustrative purposes only. Specific experimental or calculated data for this compound is not publicly available.

ParameterBond Length (Å)Bond Angle (°)Dihedral Angle (°)
C1-C21.54
C2-C31.53C1-C2-C3: 112.5
C-F1.35
C=O1.23C-C-O: 121.0
C≡N1.15C-C≡N: 178.0
Phenyl Ring C-C1.39 (avg)C-C-C (ring): 120.0 (avg)
C-C-C-F: 0.0

Vibrational Spectroscopy Predictions and Assignments

Theoretical vibrational spectroscopy is a valuable tool for understanding the molecular vibrations of this compound. By calculating the harmonic frequencies using DFT methods, a theoretical infrared (IR) and Raman spectrum can be generated. materialsciencejournal.orgyoutube.comlibretexts.org These predicted spectra can be used to assign the vibrational modes observed in experimental spectra.

The vibrational analysis helps to confirm the optimized molecular structure, as the absence of imaginary frequencies indicates a true energy minimum. Key vibrational modes for this molecule would include the C=O stretching of the ketone, the C≡N stretching of the nitrile group, the C-F stretching of the fluorophenyl group, and various C-H and C-C vibrations.

Illustrative Vibrational Frequencies

Disclaimer: The following table contains representative data for a molecule of similar complexity and is for illustrative purposes only. Specific experimental or calculated data for this compound is not publicly available.

Vibrational ModeCalculated Frequency (cm⁻¹)Experimental Frequency (cm⁻¹)Assignment
ν(C≡N)22502245Nitrile stretch
ν(C=O)17151700Ketone stretch
ν(C-F)12501240Fluoro stretch
ν(C-H) aromatic3100-30003080-3010Aromatic C-H stretch
ν(C-H) aliphatic2980-28502960-2870Aliphatic C-H stretch

Frontier Molecular Orbital (FMO) Theory Analysis

Frontier Molecular Orbital (FMO) theory is crucial for understanding the chemical reactivity of this compound. researchgate.netnih.govnih.govarxiv.orgresearchgate.netmalayajournal.org This theory focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.netnih.gov

Characterization of Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO)

The HOMO represents the ability of a molecule to donate electrons, while the LUMO represents its ability to accept electrons. nih.gov For this compound, the HOMO is likely to be localized on the fluorophenyl ring and the oxygen atom of the carbonyl group, which are electron-rich regions. Conversely, the LUMO is expected to be centered on the carbonyl carbon and the nitrile group, which are electron-deficient centers. The spatial distribution of these orbitals provides valuable information about the sites of electrophilic and nucleophilic attack.

Interpretation of HOMO-LUMO Gap and Chemical Reactivity Descriptors (e.g., Hardness, Softness)

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of a molecule's chemical stability and reactivity. A large gap suggests high stability and low reactivity, while a small gap indicates a more reactive molecule.

From the HOMO and LUMO energies, various chemical reactivity descriptors can be calculated, such as chemical hardness (η), softness (S), electronegativity (χ), and the electrophilicity index (ω). These parameters provide a quantitative measure of the molecule's reactivity.

Hardness (η) : (ELUMO - EHOMO) / 2

Softness (S) : 1 / η

Electronegativity (χ) : -(EHOMO + ELUMO) / 2

Illustrative FMO Data and Reactivity Descriptors

Disclaimer: The following table contains representative data for a molecule of similar complexity and is for illustrative purposes only. Specific experimental or calculated data for this compound is not publicly available.

ParameterValue (eV)
EHOMO-6.85
ELUMO-1.25
HOMO-LUMO Gap (ΔE)5.60
Hardness (η)2.80
Softness (S)0.36
Electronegativity (χ)4.05

Application of Frontier Effective-for-Reaction Molecular Orbital (FERMO) Concept

The Frontier Effective-for-Reaction Molecular Orbital (FERMO) concept is an extension of FMO theory that can be applied to understand the reactivity of this compound in more complex reactions. nih.gov The FERMO concept identifies the specific molecular orbitals that are most involved in a particular chemical reaction, providing a more refined picture of the electronic interactions during a reaction than can be obtained from the HOMO and LUMO alone.

Molecular Electrostatic Potential (MEP) Surface Analysis

A Molecular Electrostatic Potential (MEP) surface analysis is a computational method used to visualize the charge distribution of a molecule. It is a valuable tool for predicting how a molecule will interact with other molecules, particularly in relation to electrophilic and nucleophilic attacks. The MEP surface is typically mapped onto the electron density surface of the molecule, with different colors representing different electrostatic potential values.

For this compound, an MEP analysis would likely reveal the following:

Negative Potential Regions (Red/Yellow): These regions, rich in electrons, would be concentrated around the electronegative atoms: the oxygen of the carbonyl group and the nitrogen of the nitrile group. The fluorine atom on the phenyl ring would also contribute to a region of negative potential. These areas are susceptible to electrophilic attack.

Positive Potential Regions (Blue): These electron-deficient areas would be located around the hydrogen atoms. These sites are prone to nucleophilic attack.

Neutral Regions (Green): The carbon skeleton of the molecule would likely exhibit a more neutral potential.

The MEP surface would provide insights into the molecule's reactivity, intermolecular interactions, and potential binding sites for other molecules.

Computational Modeling of Reaction Pathways and Transition States

Computational modeling is a powerful technique to investigate the mechanisms of chemical reactions. For this compound, this could involve studying reactions such as its synthesis, hydrolysis, or other transformations.

The process would typically involve:

Reactant and Product Optimization: The three-dimensional structures of the reactants and products are computationally optimized to find their lowest energy conformations.

Transition State Search: Sophisticated algorithms are used to locate the transition state structure, which represents the highest energy point along the reaction coordinate.

Frequency Calculations: These calculations are performed to confirm the nature of the stationary points. Reactants and products will have all real frequencies, while a transition state will have exactly one imaginary frequency corresponding to the motion along the reaction coordinate.

Intrinsic Reaction Coordinate (IRC) Calculations: An IRC calculation follows the reaction path downhill from the transition state to connect it to the corresponding reactants and products, confirming that the located transition state is correct for the reaction of interest.

These calculations would provide crucial information about the reaction's feasibility (activation energy) and the geometry of the key transition state, offering a deeper understanding of the reaction mechanism at a molecular level.

Conformational Analysis and Intermolecular Interactions

Conformational analysis of this compound would involve identifying the different spatial arrangements of its atoms (conformers) and determining their relative stabilities. Due to the presence of several single bonds, the molecule is flexible and can adopt numerous conformations.

A systematic conformational search would be performed, often using molecular mechanics or quantum mechanical methods, to identify the low-energy conformers. The analysis would focus on the torsion angles around the single bonds, particularly within the hexanenitrile (B147006) chain and the bond connecting the phenyl ring to the carbonyl group.

The study of intermolecular interactions would investigate how molecules of this compound interact with each other or with other molecules. Key interactions would likely include:

Dipole-Dipole Interactions: Arising from the polar carbonyl and nitrile groups.

Hydrogen Bonding: While the molecule itself does not have strong hydrogen bond donors, the oxygen, nitrogen, and fluorine atoms can act as hydrogen bond acceptors in the presence of suitable donor molecules.

π-π Stacking: Possible interactions between the phenyl rings of adjacent molecules.

Understanding the preferred conformations and intermolecular interactions is crucial for predicting the compound's physical properties, such as its melting point, boiling point, and solubility, as well as its behavior in biological systems.

Role of 6 3 Fluorophenyl 6 Oxohexanenitrile As a Versatile Synthetic Intermediate

Utilization as a Building Block for Complex Organic Scaffolds

The presence of two distinct reactive functional groups, the carbonyl (C=O) and the nitrile (C≡N), at opposite ends of a flexible five-carbon chain, allows 6-(3-Fluorophenyl)-6-oxohexanenitrile to serve as a potent building block in the synthesis of complex organic molecules. This structure is well-suited for both linear and convergent synthetic strategies.

The ketone can participate in a wide range of carbon-carbon bond-forming reactions, including:

Aldol reactions: Condensation with other carbonyl compounds to build larger carbon skeletons.

Wittig and Horner-Wadsworth-Emmons reactions: Conversion of the carbonyl group into an alkene, introducing further functionality.

Grignard and organolithium additions: Formation of tertiary alcohols, which can be elaborated into more complex structures.

Simultaneously, the nitrile group can be transformed into various other functionalities. It can be hydrolyzed to a carboxylic acid, reduced to a primary amine, or used in cycloaddition reactions. This dual reactivity enables the sequential or orthogonal functionalization of the molecule, allowing for the construction of intricate scaffolds that might be challenging to assemble through other methods. For example, the primary amine derived from nitrile reduction can be used for amide bond formation or intramolecular cyclization with a derivative of the keto group.

Precursor for Diverse Heterocyclic Systems and Ring Formations

The 1,6-relationship between the carbonyl and nitrile groups in this compound makes it an ideal precursor for the synthesis of six-membered heterocyclic rings, particularly substituted pyridines and their derivatives. The flexible chain can readily adopt conformations that facilitate intramolecular cyclization.

Key strategies for heterocycle formation include:

Thorpe-Ziegler Condensation: Intramolecular condensation between the α-carbon of the nitrile and the carbonyl carbon under basic conditions can lead to the formation of a cyclic β-keto nitrile, a precursor to various fused ring systems.

Synthesis of Pyridines: Condensation reactions with various reagents can yield highly substituted pyridine (B92270) rings. For instance, reaction with ammonium (B1175870) formate (B1220265) or other ammonia (B1221849) sources under specific conditions can trigger a cyclization-aromatization sequence to form a pyridine ring. organic-chemistry.org The general class of ω-aroylalkanenitriles is known to undergo such transformations.

Multi-component Reactions: The compound can act as a three-carbon synthon in reactions like the Hantzsch pyridine synthesis, reacting with an aldehyde and a β-dicarbonyl compound in the presence of ammonia to produce dihydropyridines, which can be subsequently oxidized. baranlab.org

The table below summarizes potential heterocyclic systems that could be synthesized from this intermediate.

Heterocyclic SystemGeneral Reaction TypeKey ReagentsPotential Product Scaffold
Substituted PyridinesCyclocondensation/AromatizationAmmonia source (e.g., NH₄OAc), oxidizing agent2-(3-Fluorophenyl)-substituted pyridines
DihydropyridinesHantzsch-type synthesisAldehyde, β-dicarbonyl compound, NH₃Dihydropyridines with a 3-fluorophenyl group
Fused Bicyclic SystemsIntramolecular Cyclization (e.g., Thorpe-Ziegler)Strong base (e.g., NaH, NaOEt)Cyclohexene derivatives fused to other rings
PyrimidinesCondensationAmidines, Guanidine2-Amino-4-(3-fluorophenyl)-substituted pyrimidines

These examples highlight the potential of this compound as a foundational molecule for accessing a wide array of heterocyclic structures, which are prevalent in medicinal chemistry and materials science. semanticscholar.orgnih.gov

Intermediate in the Stereoselective Synthesis of Chiral Compounds

The prochiral ketone in this compound is a key feature that allows its use as an intermediate in stereoselective synthesis. The primary application is the asymmetric reduction of the carbonyl group to generate a chiral secondary alcohol, (S)- or (R)-6-(3-fluorophenyl)-6-hydroxyhexanenitrile. This transformation introduces a stereocenter, converting the achiral starting material into a valuable chiral building block.

Modern catalytic methods for asymmetric hydrogenation or transfer hydrogenation are highly effective for this purpose. nih.govorganic-chemistry.orgmdpi.com Chiral catalysts, often based on ruthenium, rhodium, or iridium complexes with chiral ligands, can achieve high levels of enantioselectivity (ee). mdpi.comscispace.com

The resulting chiral γ-hydroxy nitrile is a versatile intermediate. For instance, hydrolysis of the nitrile group can lead to intramolecular cyclization, forming chiral γ-lactones, which are important structural motifs in many natural products and pharmaceuticals. researchgate.net The choice of catalyst dictates the stereochemical outcome, allowing for selective access to either enantiomer of the final product.

The table below lists representative catalyst systems used for the asymmetric reduction of aryl ketones and their typical performance.

Catalyst SystemType of ReductionTypical Enantiomeric Excess (ee)
Ru(II)-TsDPEN Complexes (Noyori-type)Asymmetric Transfer Hydrogenation>95%
Rh(III)/Cp* Complexes with Chiral DiaminesAsymmetric Transfer Hydrogenation>90%
Ir(P,N,O) ComplexesAsymmetric HydrogenationUp to 98%
Ketoreductase Enzymes (KREDs)Biocatalytic Reduction>99%

The ability to generate chiral centers with high fidelity makes this compound a valuable precursor for the synthesis of enantiomerically pure active pharmaceutical ingredients.

Derivatization Strategies and Analogue Synthesis

The structure of this compound offers multiple sites for chemical modification, enabling the synthesis of a wide range of analogues for structure-activity relationship (SAR) studies. Derivatization can be targeted at the hexanenitrile (B147006) chain or the fluorophenyl moiety.

The aliphatic chain provides several opportunities for functionalization:

α-Carbon Modification: The methylene (B1212753) groups adjacent to the ketone (α-position) and the nitrile (α'-position) are acidic and can be deprotonated with a suitable base. The resulting enolates can be reacted with various electrophiles (e.g., alkyl halides, acyl chlorides) to introduce substituents, thereby modifying the chain's length and steric profile.

Nitrile Group Transformation: The nitrile is a versatile functional group that can be converted into other key moieties.

Reduction to Amine: Catalytic hydrogenation or reduction with reagents like LiAlH₄ converts the nitrile to a primary amine (-CH₂NH₂). This amine can be further alkylated or acylated.

Partial Reduction to Aldehyde: Controlled reduction using reagents like DIBAL-H or a combination of sodium hydride and zinc chloride can yield an aldehyde, which can participate in further C-C bond-forming reactions. organic-chemistry.org

Hydrolysis to Carboxylic Acid: Acidic or basic hydrolysis converts the nitrile to a carboxylic acid, providing a handle for forming amides, esters, or other acid derivatives.

The 3-fluorophenyl ring can be further substituted via electrophilic aromatic substitution (EAS). The directing effects of the existing substituents—the fluorine atom and the acyl group—determine the position of new incoming electrophiles.

Directing Effects: Both the fluorine atom (a halogen) and the acyl group (a carbonyl) are deactivating groups. Halogens are ortho, para-directing, while the acyl group is a meta-director. In this case, their effects are additive. The acyl group strongly directs incoming electrophiles to the positions meta to it (C5). The fluorine atom directs ortho and para to itself (C2, C4, C6). The position most activated for substitution would be C4 and C6, while the position directed by the strong meta-director is C5. The outcome depends on the specific reaction conditions, but substitution at C5 is often favored due to the strong meta-directing effect of the ketone. uci.edulibretexts.org

Typical EAS Reactions: Standard reactions such as nitration (HNO₃/H₂SO₄), halogenation (Br₂/FeBr₃), sulfonation (SO₃/H₂SO₄), and Friedel-Crafts acylation can be used to introduce a variety of functional groups onto the ring, systematically altering its electronic and steric properties. libretexts.org

The systematic modification of the parent structure allows for the investigation of structure-reactivity relationships. The electronic nature of substituents on the phenyl ring significantly influences the reactivity of the ketone.

Electronic Effects: The Hammett equation provides a quantitative framework for understanding these effects. Electron-withdrawing groups (e.g., -NO₂) added to the ring increase the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack. libretexts.org This can accelerate reactions like Grignard additions or catalytic reductions. Conversely, electron-donating groups (e.g., -OCH₃) decrease the ketone's reactivity. rsc.orgresearchgate.net The position of the substituent relative to the acyl group is crucial; para-substituents generally exert stronger electronic effects through resonance than meta-substituents.

Steric Effects: Modifications to the hexanenitrile chain, particularly at the carbon α to the ketone, can introduce steric hindrance. Bulky substituents can impede the approach of nucleophiles or catalysts to the carbonyl center, slowing down reaction rates and potentially altering the stereochemical outcome of asymmetric reductions. nih.gov Similarly, bulky ortho-substituents on the phenyl ring can influence the conformation of the acyl group and affect its accessibility.

By methodically synthesizing and studying analogues, a deeper understanding of how specific structural features govern the chemical behavior of this class of molecules can be achieved, guiding the design of compounds with tailored properties for various applications.

Emerging Research Directions and Future Prospects

Development of Innovative and Highly Selective Synthetic Methodologies

The development of novel and efficient synthetic routes to access 6-(3-Fluorophenyl)-6-oxohexanenitrile and its analogs is a primary area of future research. While classical methods like Friedel-Crafts acylation of fluorobenzene (B45895) with a suitable acyl chloride or anhydride (B1165640) could be a straightforward approach, modern synthetic chemistry is continually seeking more sustainable and selective methods. sioc-journal.cnresearchgate.netlscollege.ac.inlibretexts.org

One promising direction is the exploration of transition-metal-catalyzed cross-coupling reactions. For instance, a rhodium-catalyzed arylation of fluorinated ketones with arylboronic acids has been reported, which could be adapted for the synthesis of related structures. brighton.ac.uk Another innovative approach could involve the aerobic reaction of α-cyanoesters with styrenes, which has been shown to produce γ-keto nitriles. acs.org This method offers a chemoselective route to either γ-ketoesters or γ-keto nitriles by adjusting the reaction conditions. acs.org Furthermore, the synthesis of γ-keto nitriles can also be achieved through the reaction of α-metalated nitriles with epoxides, although this can sometimes lead to mixtures of products. tandfonline.com The direct synthesis of nitriles from aldehydes via the Schmidt reaction has also been developed and could be adapted for the synthesis of precursors to the target molecule. rhhz.net

Future research could focus on developing catalytic systems that offer high yields, excellent regioselectivity for the fluorine substitution pattern, and a broad substrate scope, allowing for the synthesis of a diverse library of related compounds for further study. The use of Grignard reagents reacting with nitriles to form ketones after hydrolysis is a well-established method that could also be explored for the final step in a synthetic sequence. masterorganicchemistry.com

Advanced Analytical Methodologies for Mechanistic Elucidation

A thorough understanding of the reaction mechanisms involved in the synthesis and transformation of this compound is crucial for optimizing existing methods and developing new ones. A suite of advanced analytical techniques will be indispensable for these mechanistic studies.

High-resolution nuclear magnetic resonance (NMR) spectroscopy, including ¹H, ¹³C, and ¹⁹F NMR, will be fundamental for structural elucidation of intermediates and final products. sapub.orgchemicalbook.comoregonstate.edu In particular, ¹⁹F NMR is a powerful tool for studying fluorinated organic compounds, providing valuable information about the electronic environment of the fluorine atom. nih.govnih.govnih.gov Mass spectrometry (MS), including techniques like electrospray ionization (ESI) and high-resolution mass spectrometry (HRMS), will be essential for identifying reaction intermediates and byproducts, providing insights into reaction pathways. nih.govnih.gov

In situ spectroscopic techniques, such as ReactIR (in-situ infrared spectroscopy), can monitor the progress of reactions in real-time, allowing for the identification of transient species and the determination of reaction kinetics. The combination of these experimental techniques will provide a detailed picture of the reaction mechanisms, enabling researchers to fine-tune reaction conditions for improved efficiency and selectivity.

Synergistic Approaches Combining Experimental and Computational Chemistry

The integration of computational chemistry with experimental studies offers a powerful approach to deepen the understanding of the properties and reactivity of this compound. Density Functional Theory (DFT) calculations can be employed to predict molecular geometries, electronic properties, and spectroscopic data, which can then be compared with experimental results for validation. researchgate.netfluorine1.ru

Computational modeling can be particularly valuable for elucidating reaction mechanisms. For instance, DFT studies can be used to calculate the energy profiles of different reaction pathways, identify transition states, and predict the regioselectivity of reactions such as Friedel-Crafts acylation on a fluorinated aromatic ring. sioc-journal.cnresearchgate.netresearchgate.net Such studies can provide insights that are difficult to obtain through experimental means alone. The combination of experimental and computational approaches has been successfully used to study the thermochemistry of fluoroaniline (B8554772) isomers and the reactivity of fluorinated carbonyl compounds. researchgate.netresearchgate.netnumberanalytics.com This synergistic approach can accelerate the discovery and optimization of new synthetic methods and provide a more profound understanding of the fundamental chemistry of fluorinated keto-nitriles.

Exploration of Novel Chemical Transformations and Applications

The unique combination of a ketone and a nitrile functional group in this compound opens up a wide range of possibilities for novel chemical transformations. The nitrile group can be hydrolyzed to a carboxylic acid or an amide, reduced to an amine, or participate in cycloaddition reactions. rsc.orgnih.gov The ketone functionality can undergo various reactions such as reduction to an alcohol, conversion to an oxime, or be used in condensation reactions to form more complex heterocyclic structures. researchgate.net

The development of metal-catalyzed reactions involving the nitrile and ketone moieties is a particularly promising area. For example, the transformation of nitriles into other functional groups using metal catalysis is a well-established field. nih.gov The exploration of these transformations could lead to the synthesis of novel compounds with potentially interesting biological or material properties. The synthesis of 6-aryl-4-oxohexanoic acids, which are structurally similar to the potential hydrolysis product of this compound, has been explored for their anti-inflammatory properties. nih.govresearchgate.net This suggests that derivatives of the target compound could also have interesting biological activities.

Integration with Flow Chemistry and Automated Synthesis Paradigms

The adoption of modern synthesis technologies such as flow chemistry and automated synthesis can significantly accelerate the research and development of this compound and its derivatives. Flow chemistry offers several advantages over traditional batch synthesis, including improved safety, better heat and mass transfer, and the potential for easier scale-up. rsc.orgrsc.org

The synthesis of nitriles from aldehydes has been successfully demonstrated in a continuous-flow microreactor, highlighting the potential for safer and more efficient nitrile synthesis. rhhz.netresearchgate.net Furthermore, cyanide-free methods for nitrile synthesis have been developed using flow chemistry, which is particularly relevant given the toxicity of cyanide reagents. rsc.orgrsc.org The direct preparation of nitriles from carboxylic acids in continuous flow has also been reported. semanticscholar.org These methodologies could be adapted for the synthesis of this compound, enabling the rapid and safe production of this compound and its analogs for further investigation. Automated synthesis platforms can then be used to systematically explore a wide range of reaction conditions and substrates, facilitating the rapid optimization of synthetic routes and the generation of compound libraries for screening purposes.

Q & A

What are the optimal synthetic routes for 6-(3-Fluorophenyl)-6-oxohexanenitrile, and how can reaction conditions be optimized for higher yields?

Methodological Answer:
The synthesis of fluorinated nitriles like this compound often involves Friedel-Crafts acylation or cyanide-mediated nucleophilic substitution. A related compound, 6-(4-Fluorophenyl)-3-hydroxy-6-oxo-hexanenitrile, was synthesized via a ketone-cyanide coupling, yielding 63% under optimized conditions (reflux in anhydrous THF with NaCN) . Key parameters include solvent polarity, temperature control, and stoichiometric ratios. To improve yields, consider using catalytic Lewis acids (e.g., AlCl₃) or microwave-assisted synthesis to reduce side reactions.

What spectroscopic techniques are most effective for characterizing this compound, and how are key functional groups identified?

Methodological Answer:

  • IR Spectroscopy : Identify the nitrile (C≡N) stretch near 2221 cm⁻¹ and ketone (C=O) at ~1670 cm⁻¹ .
  • NMR : Use 1H^1H-NMR to detect aromatic protons (δ 6.9–7.6 ppm for fluorophenyl) and methylene groups adjacent to the ketone (δ 2.4–3.7 ppm). 13C^{13}C-NMR confirms the carbonyl carbon at ~198 ppm and nitrile at ~115 ppm .
  • Elemental Analysis : Validate purity by matching experimental vs. theoretical C, H, N, and F percentages (±0.05% tolerance) .

How does the position of the fluorine substituent on the phenyl ring (e.g., 3- vs. 4-) influence the compound’s electronic properties and reactivity?

Methodological Answer:
The fluorine’s position alters electron-withdrawing effects and steric hindrance. For example, 4-fluoro substitution in related compounds enhances para-directing reactivity in electrophilic substitutions, while 3-fluoro may induce meta/ortho effects. Computational modeling (DFT) can quantify Hammett σ constants to predict reactivity trends. Comparative studies on 3- vs. 4-fluoro analogs using cyclic voltammetry or X-ray crystallography reveal differences in dipole moments and crystal packing .

What strategies can resolve contradictions in reported physicochemical data (e.g., solubility, melting point) for fluorinated nitriles?

Methodological Answer:

  • Standardized Protocols : Use IUPAC-recommended methods for solubility (shake-flask technique) and melting point (differential scanning calorimetry).
  • Control Experiments : Replicate synthesis under identical conditions to isolate variables (e.g., solvent purity, heating rate).
  • Meta-Analysis : Cross-reference peer-reviewed datasets (e.g., PubChem, E-Journal of Chemistry) to identify outliers and validate trends .

What safety protocols are recommended for handling this compound given limited toxicity data?

Methodological Answer:

  • PPE : Wear nitrile gloves (tested for chemical permeation) and sealed goggles, as fluorinated nitriles may exhibit dermal/ocular toxicity .
  • Ventilation : Use fume hoods to minimize inhalation risks; monitor airborne concentrations with real-time sensors.
  • Emergency Preparedness : Establish spill containment protocols (e.g., neutralization with activated carbon) and maintain emergency contacts for toxicological support .

How does pH affect the stability of this compound derivatives, and what degradation products are formed?

Methodological Answer:

  • Acidic Conditions : Protonation of the nitrile group may lead to hydrolysis, forming carboxylic acids. Monitor via HPLC for peaks corresponding to 6-(3-Fluorophenyl)-6-oxohexanoic acid.
  • Basic Conditions : Base-catalyzed β-keto nitrile rearrangement could yield α,β-unsaturated ketones. Use LC-MS to identify m/z shifts indicative of dehydration products.
  • Stability Studies : Conduct accelerated degradation tests (40°C/75% RH) and quantify degradation kinetics using Arrhenius plots .

How can researchers validate the purity of this compound in the absence of certified reference materials?

Methodological Answer:

  • Multi-Method Cross-Validation : Combine GC-MS (for volatile impurities), 19F^{19}F-NMR (fluorine-specific quantification), and TLC (silica gel with UV detection).
  • Spiking Experiments : Introduce known impurities (e.g., unreacted fluorophenyl precursors) and calibrate detection limits.
  • Collaborative Trials : Share samples with independent labs to harmonize analytical results and reduce bias .

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